molecular formula C7H6F3NO2 B8550529 1-(2-Methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone

1-(2-Methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone

Cat. No.: B8550529
M. Wt: 193.12 g/mol
InChI Key: XLKLARJPKAZULE-UHFFFAOYSA-N
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Description

1-(2-Methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone is a useful research compound. Its molecular formula is C7H6F3NO2 and its molecular weight is 193.12 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H6F3NO2

Molecular Weight

193.12 g/mol

IUPAC Name

1-[2-methyl-5-(trifluoromethyl)-1,3-oxazol-4-yl]ethanone

InChI

InChI=1S/C7H6F3NO2/c1-3(12)5-6(7(8,9)10)13-4(2)11-5/h1-2H3

InChI Key

XLKLARJPKAZULE-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(F)(F)F)C(=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Under an atmosphere of nitrogen, a solution of methylmagnesium bromide (3M in diethylether; 0.63 ml, 1.89 mmol) was cooled to 0° C. A solution of 2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide (300 mg, 1.26 mmol) in diethylether (3 ml) was added dropwise. The reaction mixture was left to warm to room temperature and stirring was continued for 15 minutes. For the workup, the reaction mixture was cooled to 0° C. and quenched with hydrochloric acid (1N, 3 ml). After 5 minutes of stirring, the mixture was extracted with diethylether. The organic layer was dried over sodium sulphate, then evaporated. The crude product was purified by chromatography on silica gel using a 4:1-mixture of cyclohexane and ethyl acetate as the eluent. The 1-(2-methyl-5-trifluoromethyl-oxazol-4-yl)-ethanone (155 mg, 64% yield) was obtained as a colorless liquid.
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide
Quantity
300 mg
Type
reactant
Reaction Step Two
Quantity
3 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of MeMgBr in diethyl ether (3 M, 0.63 ml, 1.89 mmole) was added at 0° C. a solution of 2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide (300 mg, 1.26 mmole) and stirring was continued at 22° C. for 1 h. The mixture was washed with 1 M aqueous HCl and H2O, the organic layer was dried, evaporated and the residue purified by chromatography on silica gel using cyclohexane/AcOEt (4:1) to give the title compound (155 mg) as a colorless oil. MS: m/z=193 [M]+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.63 mL
Type
reactant
Reaction Step One
Name
2-methyl-5-trifluoromethyl-oxazole-4-carboxylic acid methoxy-methyl-amide
Quantity
300 mg
Type
reactant
Reaction Step One

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